molecular formula C16H27NO B4663847 N-[1-(1-adamantyl)butyl]acetamide

N-[1-(1-adamantyl)butyl]acetamide

Cat. No.: B4663847
M. Wt: 249.39 g/mol
InChI Key: ODTPGAMXYJKIMX-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)butyl]acetamide is a useful research compound. Its molecular formula is C16H27NO and its molecular weight is 249.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.209264485 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(1-adamantyl)butyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-3-4-15(17-11(2)18)16-8-12-5-13(9-16)7-14(6-12)10-16/h12-15H,3-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTPGAMXYJKIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Adamantane Derivatives in Contemporary Chemical Research

Adamantane (B196018), first isolated from petroleum in 1933, is a unique tricyclic hydrocarbon with its carbon atoms arranged in a diamondoid lattice. nist.govnih.gov This rigid and sterically bulky structure imparts a range of desirable physicochemical properties to molecules, making it a highly attractive building block in modern chemical research, particularly in medicinal chemistry. mdpi.comnih.gov The introduction of an adamantyl group into a drug candidate can significantly enhance its lipophilicity, which can in turn improve its absorption, distribution, and pharmacokinetic profile. researchgate.netnih.gov

The highly symmetric and conformationally rigid nature of the adamantane cage allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets such as enzymes and receptors. mdpi.comontosight.ai This "lipophilic bullet" has been successfully incorporated into a number of clinically approved drugs, demonstrating its therapeutic value across a range of diseases. nih.govresearchgate.net Notable examples include the antiviral agents amantadine (B194251) and rimantadine, the anti-Alzheimer's drug memantine, and the anti-diabetic drugs vildagliptin (B1682220) and saxagliptin. nih.govresearchgate.net

The applications of adamantane derivatives extend beyond their direct therapeutic effects. They are also utilized in the development of drug delivery systems, where the adamantane moiety can act as an anchor to lipid bilayers or as a guest in host-guest complexes with cyclodextrins. researchgate.netvulcanchem.com Furthermore, the unique spectroscopic properties of adamantane make it a useful standard in certain analytical techniques. nist.gov The ongoing exploration of adamantane chemistry continues to yield novel derivatives with diverse and promising applications. mdpi.com

Table 1: Physicochemical Properties of Adamantane

PropertyValueReference
Molecular FormulaC₁₀H₁₆ nist.gov
Molar Mass136.24 g/mol nih.gov
AppearanceWhite, crystalline solid with a camphor-like odor nist.gov
Melting Point~270 °C (sublimes) nist.gov
SolubilityPractically insoluble in water, soluble in nonpolar organic solvents nist.gov
StructureRigid, stress-free, diamondoid cage nih.gov
SymmetryTd nih.gov

Significance of Adamantyl Based N Alkyl Acetamides in Medicinal Chemistry Scaffold Design

Within the vast family of adamantane (B196018) derivatives, those incorporating an N-alkyl acetamide (B32628) functionality have emerged as a significant scaffold in medicinal chemistry. The acetamide group, with its hydrogen bond donor and acceptor capabilities, can play a crucial role in molecular recognition and binding to biological targets. mdpi.com When combined with the lipophilic and rigid adamantane core, the resulting N-adamantyl acetamide structure offers a versatile platform for the design of new bioactive molecules.

Research has shown that adamantyl amides and acetamides can act as potent inhibitors of various enzymes. For instance, a series of adamantyl carboxamides and acetamides have been identified as potent inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes. mdpi.com The adamantyl group in these compounds occupies a hydrophobic pocket in the enzyme's active site, highlighting the importance of this moiety for inhibitory activity. mdpi.com

Furthermore, the length and nature of the alkyl linker between the adamantane cage and the acetamide group can be systematically modified to fine-tune the compound's biological activity and pharmacokinetic properties. This modularity allows medicinal chemists to explore structure-activity relationships (SAR) and optimize compounds for improved potency and selectivity. The investigation of N-alkyl analogues of amantadine (B194251), for example, has revealed that the length of the N-alkyl chain significantly influences the interaction with ion channels. nih.gov

Spectroscopic and Advanced Analytical Characterization of N 1 1 Adamantyl Butyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-[1-(1-adamantyl)butyl]acetamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For adamantane-containing compounds, the ¹H NMR spectrum typically shows characteristic signals for the adamantyl cage protons, which are often complex multiplets due to their rigid, polycyclic nature. For instance, in a related compound, 1-adamantan-1-yl-2-thiophen-3-yl-1H-indole, the adamantyl protons appear as multiplets in the region of δ 1.72-2.38 ppm. rsc.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. In adamantyl derivatives, the carbons of the adamantyl cage typically resonate at specific chemical shifts. For example, in butyldi-1-adamantylphosphine, the adamantyl carbons appear at δ 41.3, 37.4, 36.1, and 29.1 ppm. chemicalbook.com The carbonyl carbon of the acetamide (B32628) group is also a key diagnostic signal, typically appearing significantly downfield.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons, which is crucial for unambiguously assigning the complex spectra of adamantane (B196018) derivatives. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions, helping to define the molecule's three-dimensional conformation in solution. nih.gov The duplication of signals in NMR spectra can sometimes indicate the presence of conformers, such as syn and anti-periplanar forms around the C-N amide bond, which can be investigated using variable temperature NMR studies. nih.gov

Table 1: Representative NMR Data for Adamantane Derivatives

Nucleus Adamantyl Protons (δ, ppm) Adamantyl Carbons (δ, ppm) Reference
¹H 1.72-2.38 (m) - rsc.org
¹³C - 29.1, 36.1, 37.4, 41.3 chemicalbook.com

Note: Data is for related adamantane structures and serves as a representative example.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) is a common technique used in conjunction with Gas Chromatography (GC-MS). In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum for an adamantane derivative would be expected to show a prominent peak for the adamantyl cation (m/z 135) due to its high stability. chemicalbook.com

Electrospray Ionization (ESI) is a softer ionization technique, often coupled with Liquid Chromatography (LC-MS), that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the parent compound. High-Resolution Mass Spectrometry (HRMS) with ESI can provide highly accurate mass measurements, allowing for the determination of the elemental formula. For example, the HRMS (ESI/[M+H]⁺) calculated for 1-adamantan-1-yl-2-thiophen-3-yl-1H-indole was 334.1624, with the found value being 334.1632, confirming its molecular formula. rsc.org

The fragmentation pattern in mass spectrometry provides a fingerprint of the molecule. For this compound, fragmentation would likely involve cleavage of the amide bond and fragmentation of the butyl chain, in addition to the characteristic adamantyl fragments.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Expected Ion m/z (Daltons) Information Provided
ESI-HRMS [M+H]⁺ 250.2165 (Calculated for C₁₆H₂₈NO⁺) Accurate Molecular Weight, Elemental Formula
GC-MS (EI) [M]⁺ 249 Molecular Ion

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the amide functional group. The N-H stretching vibration of a secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong, sharp absorption usually found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) occurs in the 1520-1570 cm⁻¹ region. Additionally, the C-H stretching and bending vibrations of the adamantyl and butyl groups would be observed in their characteristic regions.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amide N-H Stretch 3300 - 3500
Alkyl C-H Stretch 2850 - 3000
Amide C=O (Amide I) Stretch 1630 - 1680

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to calculate the empirical formula of the substance. For a pure sample of this compound (C₁₆H₂₇NO), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the compound's purity and empirical formula.

Table 4: Theoretical Elemental Composition of this compound (C₁₆H₂₇NO)

Element Atomic Mass ( g/mol ) Molar Mass of Compound ( g/mol ) Theoretical Percentage (%)
Carbon (C) 12.01 249.42 77.05
Hydrogen (H) 1.01 249.42 10.91
Nitrogen (N) 14.01 249.42 5.62

X-ray Crystallography for Solid-State Structure Determination of this compound and its Analogues

For adamantane derivatives, X-ray crystallography can confirm the rigid cage structure and reveal intermolecular interactions, such as hydrogen bonding. In the crystal structure of a related compound, N-(Adamantan-1-yl)-2-chloroacetamide, intermolecular hydrogen bonding between the amide N-H and the carbonyl oxygen of adjacent molecules was observed, forming an infinite chain. researchgate.net Such studies on this compound would provide unequivocal proof of its structure and insights into its packing in the crystal lattice. Although the specific crystal structure for this compound is not widely reported, analysis of its analogues provides a strong basis for what to expect.

Table 5: Crystallographic Data for an Adamantane Analogue (N-(Adamantan-1-yl)-2-chloroacetamide)

Parameter Value Reference
Crystal System Orthorhombic researchgate.net
Space Group Pbca researchgate.net
a (Å) 9.3656 (2) researchgate.net
b (Å) 13.7515 (3) researchgate.net
c (Å) 18.7917 (4) researchgate.net
V (ų) 2420.20 (9) researchgate.net

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. The retention factor (Rf) value is characteristic of a compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used to determine the purity of a compound and to isolate it from a mixture. A pure sample of this compound would ideally show a single sharp peak in the chromatogram under various conditions. Chiral HPLC can be employed to separate enantiomers if the molecule is chiral and has been synthesized as a racemic mixture. acs.org

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. It is effective for assessing purity and quantifying the components of a mixture. The retention time in GC is a characteristic property of the compound under specific conditions.

These chromatographic methods are crucial in the final stages of synthesis to ensure the isolated this compound is of high purity before it is subjected to further analytical characterization or use. acs.orgnih.gov

Computational Chemistry and Molecular Modeling Studies of N 1 1 Adamantyl Butyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure, geometry, and reactivity of molecules. nih.gov Methods like Density Functional Theory (DFT) are frequently used to model molecular orbitals, predict spectroscopic properties, and calculate thermodynamic parameters. scispace.com

For a molecule like N-[1-(1-adamantyl)butyl]acetamide, these calculations can provide insights into its fundamental chemical nature. Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, these calculations can generate electron density maps and electrostatic potential surfaces, which highlight the electron-rich and electron-poor regions of the molecule. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack, thereby elucidating potential reaction mechanisms.

Table 1: Hypothetical Quantum Chemical Properties of this compound This table is illustrative and based on typical values for similar organic molecules.

ParameterPredicted ValueSignificance
HOMO Energy -6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -0.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 6.0 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment 2.5 DMeasure of the molecule's overall polarity.
Total Energy -850 HartreeThe total energy of the molecule in its optimized geometry.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

In the context of this compound, docking simulations could be used to explore its potential interactions with various enzymes or receptors. The bulky adamantyl group is known to confer hydrophobicity, which can enhance binding within hydrophobic pockets of proteins. nih.gov For instance, adamantyl derivatives have been studied as inhibitors of cholinesterase enzymes, which are relevant in neurodegenerative diseases. nih.gov Docking studies of this compound against such targets would involve placing the molecule into the active site of the protein and scoring the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. The results can help identify key amino acid residues involved in the interaction.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table represents typical output from a molecular docking simulation.

ParameterValueDescription
Binding Affinity (kcal/mol) -8.2A more negative value indicates stronger predicted binding.
Interacting Residues TYR 84, TRP 279, PHE 330Key amino acids in the receptor's binding site that interact with the ligand.
Hydrogen Bonds 1 (with TYR 84)Number and type of hydrogen bonds formed between the ligand and receptor.
Hydrophobic Interactions Adamantyl group with TRP 279, PHE 330Non-polar interactions contributing to binding stability.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the analysis of the conformational flexibility of this compound and the stability of its complex with a biological target.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Profiles for Research Prioritization

Before a compound is considered for extensive experimental testing, its ADME properties are often predicted using computational models. These in silico predictions help to prioritize compounds with favorable pharmacokinetic profiles, thereby reducing the time and cost of research. researchgate.net These models use the chemical structure to estimate properties like solubility, permeability, and potential for metabolic breakdown.

For this compound, various computational tools can predict its ADME properties. The bulky and lipophilic adamantyl group is expected to influence these characteristics significantly. Predictions would likely focus on parameters such as lipophilicity (LogP), aqueous solubility (LogS), and adherence to established rules for drug-likeness, such as Lipinski's Rule of Five. researchgate.net

Table 3: Predicted ADME Properties for this compound This table is for illustrative purposes and contains parameters commonly predicted by ADME software.

PropertyPredicted ValueInterpretation
Molecular Weight 249.4 g/mol Within the typical range for small molecule drugs.
LogP (Lipophilicity) 3.8Indicates good lipid solubility, suggesting potential for membrane permeability.
LogS (Aqueous Solubility) -4.2Suggests low solubility in water.
Number of H-Bond Donors 1Complies with Lipinski's Rule (<5).
Number of H-Bond Acceptors 1Complies with Lipinski's Rule (<10).

In Silico Screening for Potential Pharmacological Targets

In silico screening, also known as virtual screening, involves computationally searching large libraries of compounds against a biological target or, conversely, screening a single compound against a panel of potential targets (reverse docking). This approach can help to identify potential pharmacological targets for a given molecule. researchgate.net

For this compound, a reverse docking approach could be employed. The molecule's structure would be docked against a wide array of known protein structures to identify those with which it might interact with high affinity. This can generate hypotheses about its potential biological activity. Given the structural features of adamantane (B196018) derivatives, potential targets might include viral ion channels, various enzymes like proteases, or nuclear receptors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized analogues and to guide the design of more potent compounds.

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activity against a specific target would be required. semanticscholar.org Various molecular descriptors (physicochemical, topological, and electronic) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates these descriptors with the observed activity. researchgate.net The resulting model can highlight which structural features are most important for activity. For example, a model might indicate that increasing the lipophilicity of a particular substituent enhances activity, while another feature might be detrimental.

Mechanistic and Molecular Interaction Studies of N 1 1 Adamantyl Butyl Acetamide Non Human/in Vitro Models

Investigation of Receptor Binding Profiles for N-[1-(1-adamantyl)butyl]acetamide Analogues (e.g., Sigma Receptors, GPCRs)

While direct receptor binding data for this compound is not extensively available in the public domain, the broader class of adamantane-containing compounds has been shown to interact with various receptors, most notably sigma receptors.

Sigma receptors, which are comprised of at least two subtypes (σ1 and σ2), are intracellular proteins found in various tissues, with a high density in the central nervous system. nih.govnih.gov They are considered "chaperone" proteins and are implicated in a range of cellular functions and have been identified as targets for therapeutic intervention in several diseases. nih.gov Notably, established drugs containing the adamantane (B196018) moiety, such as amantadine (B194251) and memantine, have been shown to bind to sigma-1 receptors. nih.gov This suggests that other adamantane derivatives, potentially including this compound and its analogues, may also exhibit affinity for these receptors. The lipophilic nature of the adamantyl group is a key feature that can facilitate entry into the binding pockets of these receptors.

The interaction of adamantane derivatives with G-protein coupled receptors (GPCRs) is another area of interest. While specific binding affinities of this compound at GPCRs are not well-documented, the structural characteristics of such compounds make them candidates for interacting with these transmembrane receptors. For instance, the addition of specific substituents to a pharmacophore can modulate its activity at GPCRs. nih.gov However, without direct experimental evidence, the GPCR binding profile of this compound remains speculative.

Enzyme Inhibition Assays and Mechanistic Elucidation (e.g., Glutaminase (B10826351), Soluble Epoxide Hydrolase, Kinases)

The adamantane core is a privileged structure in the design of enzyme inhibitors. Analogues of this compound have been investigated for their inhibitory activity against several enzymes.

Soluble Epoxide Hydrolase (sEH): Adamantyl ureas, which are structurally related to acetamides, have been identified as potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov This enzyme is responsible for the degradation of anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs). A systematic study of adamantyl ureas and diureas demonstrated that substituents on the adamantane ring and the linker between the urea (B33335) group and the adamantane moiety significantly impact inhibitory potency and metabolic stability. nih.gov For instance, the introduction of a single methyl group to the adamantane ring can lead to a four-fold increase in potency against human sEH without a significant loss of metabolic stability. nih.gov

Dipeptidyl Peptidase IV (DPP-IV): An analogue, 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine, has been developed as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). nih.gov This enzyme is a target for the treatment of type 2 diabetes. The inclusion of a hydroxylated adamantyl group was a key modification in the development of this potent and orally bioavailable inhibitor. nih.gov

Cellular Pathway Modulation by this compound and its Derivatives

The biological effects of this compound and its analogues are underpinned by their ability to modulate specific cellular pathways.

Mycobacterial Membrane Biosynthesis Inhibition

A significant area of research for adamantane derivatives has been in the development of new anti-tuberculosis agents. Adamantyl ureas, close structural relatives of this compound, have been shown to be active against Mycobacterium tuberculosis. nih.govnih.gov The primary target for this class of compounds has been identified as the membrane transporter MmpL3. nih.govnih.gov MmpL3 is crucial for the transport of mycolic acids, essential components of the mycobacterial cell wall. nih.govnih.gov Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial cell death. nih.gov

A study on 1-adamantyl-3-heteroaryl ureas demonstrated that modification of the phenyl ring to various heterocycles could improve the pharmacokinetic profile while maintaining potent anti-tuberculosis activity. nih.gov The attachment of the adamantyl group at the secondary 2-position, as opposed to the tertiary 1-position, has been shown to significantly increase anti-TB activity in some cases. nih.gov

Prostaglandin E2 (PGE2) and Cyclooxygenase (COX) Pathways

Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its synthesis is dependent on the activity of cyclooxygenase (COX) enzymes. nih.gov While there is no direct evidence linking this compound to the modulation of the PGE2 or COX pathways, the anti-inflammatory properties observed in some adamantane derivatives suggest a potential interaction. However, further research is needed to elucidate any direct or indirect effects of this compound on these inflammatory pathways.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism

Peroxisome proliferator-activated receptor gamma (PPAR-γ) is a nuclear receptor that plays a role in lipid metabolism and inflammation. There is currently no direct scientific evidence to suggest that this compound or its close analogues act as agonists of PPAR-γ.

Investigations of this compound and Analogues for Antiviral Mechanistic Pathways (e.g., inhibition of cytopathic effect in cell lines)

The adamantane scaffold has a historical significance in antiviral drug discovery, with amantadine being one of the first antiviral drugs. nih.gov An early study from 1973 investigated the chemistry and toxicology of an antiviral agent, N-(1-adamantyl)-2-(2-dimethylamino-ethoxy)-acetamide-HCl, a structural analogue of the compound of interest. nih.gov While this indicates that adamantyl acetamides have been explored for their antiviral potential, detailed mechanistic studies, including the inhibition of viral cytopathic effects in cell lines for this compound, are not available in recent literature. The mechanism of action of amantadine involves the inhibition of the M2 protein of the influenza A virus, which is an ion channel. It is plausible that other adamantane derivatives could exhibit antiviral activity through similar or different mechanisms, but this requires further investigation.

Studies on Host-Pathogen Interaction Modulation in Microbial Models (non-human)

While specific studies on the host-pathogen interaction modulation of this compound in microbial models are not available in the current body of scientific literature, extensive research on other adamantane derivatives provides significant insights into their potential mechanisms of action and effects on microbial pathogens. These studies, conducted in non-human, in vitro models, reveal a broad spectrum of antimicrobial activities and interactions with bacterial and fungal systems. The lipophilic nature of the adamantane cage is a recurring theme, contributing to the ability of these compounds to interact with microbial membranes and other cellular components. mdpi.commdpi.comnih.govtandfonline.comresearchgate.net

Research has demonstrated that various adamantane derivatives exhibit potent antimicrobial effects, often attributed to their ability to disrupt microbial membranes or interfere with essential enzymatic processes. mdpi.comnih.govjohnshopkins.edu For instance, some adamantane compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. johnshopkins.edunih.gov

A significant area of investigation has been the impact of adamantane derivatives on bacterial biofilm formation, a key virulence factor in many chronic infections. mdpi.comresearchgate.net Studies on methicillin-resistant Staphylococcus aureus (MRSA) have shown that certain adamantane derivatives can decrease biofilm formation. researchgate.net This is achieved by altering the expression of genes involved in adhesion and biofilm matrix production, such as the ica (B1672459) operon and genes encoding fibronectin-binding proteins. researchgate.net

The antimicrobial activity of various adamantane derivatives has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) against a range of microbial species. These studies highlight the potential of the adamantane scaffold in the development of new antimicrobial agents.

Table 1: In Vitro Antimicrobial Activity of Selected Adamantane Derivatives

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Adamantane-functionalized 1,3,4-oxadiazolesXanthomonas oryzae pv. oryzae0.936 acs.org
Adamantane-functionalized 1,3,4-oxadiazolesXanthomonas axonopodis pv. citri0.889 acs.org
Adamantane-functionalized 1,3,4-oxadiazolesPseudomonas syringae pv. actinidiae2.10 acs.org
Adamantane derivatives (compounds 6, 7, 9, 14a, 14b)Various MDR bacterial isolates< 0.25 johnshopkins.edunih.gov
Adamantane derivatives (compounds 6, 7, 9, 14a, 14b)Various MDR fungal isolates< 8 johnshopkins.edunih.gov
4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimideStaphylococcus aureus0.022 nih.gov
4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimideStaphylococcus aureus0.05 nih.gov
Adamantane derivatives (compounds 9, 14, 15, 19)Gram-positive bacteria62.5 - 1000 mdpi.com
Adamantane derivatives (hydrazide 19)Gram-negative bacteria125 - 500 mdpi.com

Furthermore, some adamantane derivatives have shown synergistic effects when combined with existing antibiotics, suggesting a potential role in overcoming antimicrobial resistance. johnshopkins.edunih.gov The inhibitory activity of certain adamantane compounds against bacterial enzymes further underscores their diverse mechanisms of action.

Table 2: Enzyme Inhibitory Activity of Selected Adamantane Derivatives

CompoundEnzymeIC₅₀ (µM)Reference
Compound 7DNA gyrase6.20 johnshopkins.edu
Compound 7Topoisomerase IV9.40 johnshopkins.edu
Compound 14bDNA gyrase10.14 johnshopkins.edu
Compound 14bTopoisomerase IV13.28 johnshopkins.edu

Biological Activity Investigations of N 1 1 Adamantyl Butyl Acetamide and Analogues in Vitro and Preclinical Non Human Models

Assessment of Antimicrobial Potency in Bacterial and Fungal Models

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Adamantane (B196018) derivatives have been explored for their potential to address this challenge, with studies demonstrating a broad spectrum of activity.

Analogues of N-[1-(1-adamantyl)butyl]acetamide have demonstrated notable antibacterial properties. For instance, a series of N-(1-adamantyl)carbothioamides, which share the adamantane core, were evaluated for their in vitro antimicrobial activity. nih.gov Several of these compounds exhibited potent activity against Gram-positive bacteria and, to a lesser extent, against Gram-negative strains like Escherichia coli. nih.gov Specifically, N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides showed strong broad-spectrum antibacterial effects against the tested Gram-positive bacteria and E. coli. nih.gov

Similarly, adamantane-isothiourea hybrid derivatives have been synthesized and tested against a panel of pathogenic bacteria. mdpi.com These studies revealed that some of these compounds possess high activity against Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, as well as moderate to weak activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.com The introduction of the adamantane moiety is often associated with increased lipophilicity, which may facilitate the compound's ability to traverse bacterial cell membranes. mdpi.com

Further research into adamantane-containing thiosemicarbazones and S-arylmethyl N'-(adamantan-1-yl)piperidine-1-carbothioimidates has also shown promising results. The S-arylmethyl derivatives, in particular, displayed significant broad-spectrum antibacterial activity with Minimal Inhibitory Concentration (MIC) values ranging from 0.5 to 32 μg/mL. nih.gov

Compound ClassBacterial Strains TestedObserved ActivityReference
N-(1-adamantyl)carbothioamidesGram-positive and Gram-negative bacteriaPotent activity against Gram-positive bacteria; moderate against E. coli. nih.gov
Adamantane-isothiourea hybridsS. aureus, B. subtilis, M. luteus, E. coli, P. aeruginosaHigh activity against Gram-positive bacteria; moderate to weak against Gram-negative. mdpi.com
Adamantane-containing thiosemicarbazones and carbothioimidatesGram-positive and Gram-negative bacteriaS-arylmethyl derivatives showed broad-spectrum activity (MIC 0.5–32 μg/mL). nih.gov

In addition to antibacterial effects, the antifungal potential of adamantane analogues has been a subject of investigation. Studies on N-(1-adamantyl)carbothioamides, however, indicated an absence of significant antifungal activity against the tested strains. nih.gov In contrast, research on adamantane-containing thiosemicarbazones revealed that certain derivatives, such as 4-(adamantan-1-yl)-1-benzylidene-3-thiosemicarbazide and its 4-methoxybenzylidene analogue, exhibited good activity against the yeast-like pathogenic fungus Candida albicans. nih.gov

The activity of adamantane-isothiourea hybrids against C. albicans was generally found to be lower than their antibacterial potency. mdpi.com However, other studies have highlighted the potential of adamantane derivatives as fungicidal agents. mdpi.com For example, the adamantane derivative SQ109 has shown inhibitory activity against Candida glabrata. mdpi.com

A critical area of research is the efficacy of new compounds against multi-drug resistant (MDR) pathogens. Adamantane derivatives have emerged as promising candidates in this field. A study focused on developing adamantane derivatives as potential anti-MDR agents evaluated newly synthesized compounds against six MDR clinical pathogenic isolates. johnshopkins.edunih.gov The results were encouraging, with thirteen compounds showing potent to good activity. nih.gov Five of these derivatives demonstrated particularly strong activity against the tested isolates, with MIC values below 0.25 µg/ml for bacteria and less than 8 µg/ml for fungi, which compared favorably to standard antibiotics like Ciprofloxacin and Fluconazole. nih.gov

Furthermore, some of these potent adamantane derivatives exhibited a synergistic effect when combined with existing antibiotics against both bacterial and fungal isolates. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. johnshopkins.edunih.gov Other research has also noted the activity of adamantane derivatives against methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com

Antiviral Activity Evaluation in Cell Culture Systems (e.g., Herpes Simplex Virus)

The history of adamantane in medicine is rooted in its antiviral properties, with amantadine (B194251) being a well-known anti-influenza drug. mdpi.com Consequently, new adamantane derivatives are often screened for their antiviral potential. In one study, a series of new aminoadamantane derivatives were evaluated against a broad panel of viruses, including Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov While some of these compounds showed significant activity against influenza A strains, no noteworthy activity was observed against the other viruses tested, including HSV. nih.gov This suggests a degree of specificity in the antiviral action of these particular analogues.

Although direct and potent anti-HSV activity for this compound analogues has not been prominently reported in the reviewed literature, the general class of adamantane derivatives continues to be a scaffold of interest in antiviral research. nih.govresearchgate.net

Exploration of this compound Derivatives for Cellular Proliferative Modulation in Neoplastic Cell Lines

The unique structural features of the adamantane cage have also been leveraged in the design of anticancer agents. The lipophilicity of the adamantyl group can enhance the ability of compounds to penetrate cell membranes, potentially leading to greater efficacy. mdpi.com

Various adamantane derivatives have been synthesized and tested for their antiproliferative activity against a range of human cancer cell lines, with some showing significant effects. nih.gov

Prostate and Glioblastoma: A novel acetamide-based inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in tumor progression, has been shown to possess strong antiproliferative activity against a panel of tumor cells, including prostate and glioblastoma (GBM) cells. nih.gov This inhibitor, VP18/58, was found to significantly reduce the viability of GBM cancer cells. nih.gov Further investigation revealed that this acetamide-based compound could counteract GBM progression by modulating the HIFα/HO-1/VEGF signaling cascade, which is crucial for tumor growth in the hypoxic microenvironment characteristic of glioblastoma. nih.govnih.gov

Breast Cancer: Adamantane derivatives have also been evaluated against breast cancer cell lines. In a study of novel adamantyl pyridin-4-ones, several compounds demonstrated moderate to strong antiproliferative activity against the MCF-7 breast carcinoma cell line, with some derivatives being active at low micromolar concentrations. nih.gov Another study synthesized novel adamantanyl-based thiadiazolyl pyrazoles that target the Epidermal Growth Factor Receptor (EGFR) in triple-negative breast cancer. mdpi.com

Pancreatic and Other Cancers: The antiproliferative effects of adamantane analogues have been observed in other cancer cell lines as well. For instance, adamantyl pyridin-4-ones were also active against HCT 116 (colon carcinoma) and H 460 (lung carcinoma) cell lines. nih.gov While specific data on this compound against pancreatic cancer cell lines is limited in the provided context, the broad investigation of acetamide (B32628) and adamantane derivatives against various cancers, including pancreatic cancer models, is an active area of research. nih.govscielo.br For example, certain N-(substituted phenyl)acetamide derivatives have shown antiproliferative activity against a panel of human cancer cell lines. nih.gov Additionally, some adamantane-containing thiosemicarbazide (B42300) derivatives displayed significant generalized antiproliferative activity against three human tumor cell lines with IC50 values below 10 μM. nih.gov

Compound Class/DerivativeCancer Cell Line(s)Key FindingReference
Acetamide-based HO-1 inhibitor (VP18/58)Glioblastoma (GBM), ProstateSignificantly reduces GBM cell viability by modulating the HIFα/HO-1/VEGF pathway. nih.gov
Adamantyl pyridin-4-onesMCF-7 (Breast), HCT 116 (Colon), H 460 (Lung)Moderate to strong antiproliferative activity, with some derivatives active at low micromolar IC50 concentrations. nih.gov
Adamantane-containing thiosemicarbazidesThree human tumor cell linesSignificant generalized anti-proliferative activity (IC50 < 10 μM). nih.gov
N-(substituted phenyl)acetamide derivativesVarious human cancer cell linesDemonstrated antiproliferative activities. nih.gov

Induction of Apoptosis in Specific Cell Lines

The rigid and lipophilic adamantane cage is a key pharmacophore in the design of various cytotoxic agents. Analogues of this compound have been investigated for their ability to induce programmed cell death, or apoptosis, in cancer cell lines.

One notable study focused on a novel adamantane thiadiazole derivative, which demonstrated significant potential in triggering apoptosis. This compound was found to induce mitochondria-mediated apoptosis in a lung carcinoma cell line (A549). The mechanism of action involved the intrinsic apoptotic pathway, highlighting the role of adamantane derivatives in cancer chemotherapy research. nih.gov

Another class of related compounds, adamantane-linked isothiourea derivatives, has also been shown to possess anticancer activity. For instance, certain derivatives were found to suppress the growth of experimental hepatocellular carcinoma. nih.gov The synthetic retinoid adamantane derivative, CD437, is a known potent inducer of apoptosis in various human primary tumor types, including ovarian cancer, non-small cell lung cancer, and breast cancer. nih.gov Furthermore, N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been synthesized and evaluated for their cytotoxic effects. One such derivative, compound 5r, exhibited potent anti-proliferative activity against HepG2 liver cancer cells by inducing caspase-8-dependent apoptosis. nih.gov

While these findings underscore the potential of the adamantane scaffold in designing pro-apoptotic agents, further research is necessary to determine if this compound itself shares these properties.

Anti-Inflammatory Properties in In Vitro Models

The anti-inflammatory potential of adamantane derivatives has been a significant area of investigation. Various analogues of this compound have demonstrated notable anti-inflammatory effects in in vitro models.

A series of adamantane derivatives of thiazolyl-N-substituted amides were synthesized and found to be potent anti-inflammatory agents, with activities ranging from 29.6% to 81.5% inhibition in a carrageenan-induced mouse paw edema model. nih.gov Their mechanism of action was linked to the inhibition of cyclooxygenase (COX) enzymes, with some compounds showing a COX-1 inhibitory potential comparable to that of naproxen. nih.gov

Another study focused on N-(1-adamantyl)benzamides as dual modulators of the cannabinoid CB2 receptor and fatty acid amide hydrolase (FAAH), both of which are involved in inflammatory processes. acs.org The simultaneous activation of CB2R and inhibition of FAAH presents a synergistic anti-inflammatory strategy. acs.org

Furthermore, a series of adamantane-containing molecules with different linker bridges (oxime esters, oxime ethers, amides, and symmetric alcohols) were designed as anti-inflammatory agents. Some of these compounds exhibited activity comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac, and their activity was found to be dose-dependent. nih.gov

These studies collectively suggest that the adamantane moiety is a valuable component in the development of novel anti-inflammatory drugs. However, the specific anti-inflammatory profile of this compound remains to be elucidated through direct experimental evaluation.

Hypoglycemic Activity Assessment in Animal Models (e.g., streptozotocin-induced diabetic rats)

Several analogues of this compound have been evaluated for their potential to lower blood glucose levels, primarily in streptozotocin (B1681764) (STZ)-induced diabetic rat models. The STZ model mimics type 1 diabetes by destroying pancreatic β-cells.

One significant study investigated a series of novel N-(1-adamantyl)carbothioamide derivatives. In this research, compound 5c demonstrated a significant reduction in serum glucose levels in STZ-induced diabetic rats, with its effect being comparable to the standard antidiabetic drug, gliclazide. nih.gov This suggests that the adamantyl group, in combination with a carbothioamide linkage, can confer potent hypoglycemic activity.

Further research on N-Mannich bases derived from 5-(1-adamantyl)-4-substituted-1,2,4-triazoline-3-thiones also revealed promising results. Several of these compounds produced a significant and dose-dependent reduction of serum glucose levels in STZ-induced diabetic rats, with some showing a potency ratio greater than 75% compared to gliclazide. nih.gov The incorporation of the adamantane moiety is considered a key factor in the development of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an important therapeutic target for managing non-insulin-dependent diabetes and associated conditions. nih.gov

The following table summarizes the hypoglycemic activity of selected N-(1-adamantyl)carbothioamide analogues in STZ-induced diabetic rats.

CompoundStructure% Reduction in Serum Glucose
5c N-(1-Adamantyl)-4-(4-chlorophenyl)piperazine-1-carbothioamideSignificant reduction, comparable to gliclazide
6 N-(1-Adamantyl)morpholine-4-carbothioamideSignificant reduction
8b N-(1-Adamantyl)-4-hydroxypiperidine-1-carbothioamideSignificant reduction
9 N-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamideSignificant reduction
14a N/ASignificant reduction
15b N/ASignificant reduction
Data derived from a study on novel N-(1-adamantyl)carbothioamide derivatives. nih.gov

These findings highlight the potential of adamantane-based compounds as leads for the development of new oral hypoglycemic agents. Direct testing of this compound is required to ascertain its specific activity in this area.

Antituberculosis Activity in Mycobacterial Models

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has necessitated the search for novel antitubercular agents. Adamantane-containing compounds have emerged as a promising class of molecules with potent activity against Mycobacterium tuberculosis.

Research has shown that adamantane-based indoleamides are effective against drug-resistant strains of M. tuberculosis. These compounds often target the mycobacterial membrane protein Large 3 (MmpL3), which is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall. nih.govnih.gov One study found that the adamantanol-containing indole-2-carboxamide 8j and its adamantane counterpart 8k displayed a two-fold increase in potency against XDR-TB strains. nih.gov The introduction of a hydroxyl group on the adamantane scaffold in some analogues led to improved water solubility while maintaining potent antimycobacterial activity. nih.govnih.gov

Another important class of adamantane analogues with antitubercular activity is the adamantyl ureas. These compounds have also been shown to target the MmpL3 transporter. Structural modifications to the adamantyl group and the attached heteroaryl ring have been explored to optimize their potency and pharmacokinetic properties.

The table below presents the in vitro whole-cell antituberculosis activity of selected adamantane-based indoleamide analogues against the H37Rv strain of M. tuberculosis.

CompoundStructureMIC (µM)
8b N-(Adamantan-1-yl)-4-methoxy-1H-indole-2-carboxamide0.096
8d N-(Adamantan-1-yl)-5-methoxy-1H-indole-2-carboxamide0.1
8f N-(Adamantan-1-yl)-6-methoxy-1H-indole-2-carboxamide0.09
8i N-(3-Hydroxyadamantan-1-yl)-6-bromo-1H-indole-2-carboxamide2.57
8j N-(3-Hydroxyadamantan-1-yl)-4,6-dichloro-1H-indole-2-carboxamide1.32
8k N-(Adamantan-1-yl)-4,6-dichloro-1H-indole-2-carboxamide0.024
8l N-(3-Hydroxyadamantan-1-yl)-4-chloro-6-fluoro-1H-indole-2-carboxamide2.89
10a 1-(1-Adamantyl)-3-(3,5-dichlorophenyl)urea1.47
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Data compiled from studies on novel adamantane and adamantanol analogues. nih.govnih.gov

The potent activity of these analogues strongly suggests that the adamantane scaffold is a valuable starting point for the design of new and effective antituberculosis drugs. Future studies are warranted to determine if this compound exhibits similar antimycobacterial properties.

Structure Activity Relationship Sar Studies of N 1 1 Adamantyl Butyl Acetamide and Its Derivatives

Influence of Adamantane (B196018) Substitution on Biological Activities

The adamantane cage is a key determinant of the biological activity in this class of compounds. Its rigid and lipophilic nature facilitates passage through biological membranes and can lead to enhanced binding with target proteins. nih.govnih.gov However, substitutions on the adamantane nucleus itself can have a profound impact on the pharmacological profile.

Studies on amantadine (B194251), a structurally related adamantane amine, have shown that substitutions at the tertiary positions (bridgehead carbons) of the adamantane nucleus can be detrimental to its anti-influenza A activity. nih.gov Similarly, minor changes such as the addition of a 3-methyl or 3,5-dimethyl substitution on the adamantane ring of other derivatives have resulted in markedly different potencies. nih.gov

In the context of anti-tuberculosis agents, a significant increase in activity was observed when the adamantyl group was attached through its secondary 2-position instead of the tertiary 1-position. For instance, a secondary-linked adamantyl-phenyl urea (B33335) was found to be 40-fold more potent than its tertiary-linked counterpart. nih.gov This highlights the critical role of the adamantane attachment point in defining the biological activity.

The introduction of adamantane moieties can also influence the selectivity of compounds for their biological targets. For example, adamantyl carboxamide and acetamide (B32628) derivatives have been identified as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. nih.govnih.gov

Role of Alkyl Chain Length in the N-[1-(1-adamantyl)butyl]acetamide Moiety on Pharmacological Profiles

In a series of adamantyl isothiocyanates designed to rescue mutant p53, the length of the alkyl chain connecting the adamantane to the isothiocyanate group was critical for activity. A three-carbon alkyl chain (propyl) resulted in the greatest inhibition of cancer cell proliferation, followed by two-carbon (ethyl) and one-carbon (methyl) chains. nih.gov This suggests an optimal distance is required for effective interaction with the target protein. Conversely, branched alkyl chains were found to be inactive, likely due to steric hindrance. nih.gov

Similarly, in studies of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of endocannabinoids, the length of the N-acyl chain influenced the magnitude of reduction in N-acylethanolamines (NAEs). Longer N-acyl chains led to a more dramatic decrease in NAE levels. nih.gov While not directly involving an adamantane group, this finding underscores the general principle that alkyl chain length is a key modulator of activity in related amide structures.

The following table summarizes the effect of alkyl chain length on the anti-proliferative activity of adamantyl isothiocyanates against MDA-MB-231 cancer cells.

CompoundAlkyl Chain LengthIC50 (µM) after 24h
Ad-ITC 31 (methyl)24-48
Ad-ITC 52 (ethyl)24-48
Ad-ITC 63 (propyl)12-24
Data sourced from Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships. nih.gov

Impact of Acetamide Modification on Receptor Binding and Enzyme Inhibition

In a series of adamantyl-based inhibitors of human 11β-HSD1, both carboxamide and acetamide derivatives were found to be potent. nih.govnih.gov Interestingly, in the acetamide series, N-methyl compounds generally exhibited higher potency than their respective NH analogues. nih.gov This suggests that a certain degree of substitution on the amide nitrogen can be beneficial for activity.

Replacing the acetamide group with other functionalities can also lead to significant changes in the pharmacological profile. For instance, the synthesis of N-(1-adamantyl)carbothioamides, where the acetamide is replaced by a carbothioamide, has yielded compounds with marked antibacterial activity against Gram-positive bacteria. nih.gov The nature of the substituent on the carbothioamide nitrogen was also found to be critical for activity.

Furthermore, the acetamide moiety itself can be a target for designing prodrugs. The acetamide group is amenable to in vivo hydrolysis by amidases, which can release the active drug. galaxypub.co This strategy can be employed to improve the pharmacokinetic properties of a drug candidate.

The table below shows the inhibitory activity of selected adamantyl amide and acetamide derivatives against human 11β-HSD1.

CompoundRXIC50 (nM)
3 HO230
4 CH3O150
12 HO130
34 HS>2-fold weaker than 12
15 HO114
35 CH3S655
Data sourced from Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. nih.gov

Positional Isomerism and Stereochemical Effects on Activity

The spatial arrangement of substituents in adamantane derivatives, including positional isomerism and stereochemistry, can have a profound effect on their biological activity. The rigid nature of the adamantane cage makes the relative orientation of functional groups particularly important for receptor recognition and binding.

As mentioned earlier, attachment of the adamantyl group at the secondary 2-position can lead to significantly higher anti-tuberculosis activity compared to the tertiary 1-position. nih.gov This highlights the importance of positional isomerism in determining the biological profile of these compounds.

Furthermore, the introduction of a chiral center, for example by adding a methyl group to the α-carbon of the amino group in amantadine to form rimantadine, can influence activity. However, in the case of rimantadine, both the optical isomers and the racemic mixture were found to be equally active against influenza A. pharmacy180.com In contrast, for other classes of compounds, stereochemistry can be a critical driver of potency and pharmacokinetics. mdpi.com For instance, the stereospecific uptake of certain drugs can be influenced by their stereochemistry. mdpi.com

The differences in potency between isomers can be striking. For example, in a series of adamantyl piperidines, one isomer (92) showed a 3.3-fold higher potency against Influenza A relative to amantadine, while its isomer (91) was inactive. nih.gov

Design and Synthesis of this compound Analogues with Modulated Activity

The design and synthesis of analogues of this compound are driven by the desire to optimize their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. The SAR insights discussed in the previous sections provide a rational basis for these design strategies.

One common approach is to introduce heteroaryl groups in place of or in addition to the existing functionalities. For example, 1-adamantyl-3-heteroaryl ureas have been synthesized and evaluated for their anti-tuberculosis activity. nih.gov In this series, the introduction of oxazole (B20620) and isoxazole (B147169) rings was explored to improve solubility and maintain potent activity. nih.gov

The synthesis of these analogues often involves multi-step reaction sequences. For instance, adamantyl heteroaryl ureas can be synthesized by reacting 1-adamantyl isocyanate with a heteroarylamine. nih.gov The synthesis of N-(1-adamantyl)acetamide itself can be achieved through various methods, including the reaction of adamantane with acetonitrile (B52724) in the presence of a catalyst. google.com

Another strategy involves the modification of the adamantane core itself. For example, the synthesis of highly substituted adamantanones from bicyclo[3.3.1]nonanes provides access to a wide variety of functionalized adamantane scaffolds. ucla.edu These can then be converted to the corresponding amines and subsequently to acetamides, allowing for the exploration of a broader chemical space.

Supramolecular Chemistry and Host Guest Interactions of N 1 1 Adamantyl Butyl Acetamide

Complexation Studies with Cyclodextrins and Macrocyclic Hosts

The formation of inclusion complexes between adamantane (B196018) derivatives and macrocyclic hosts, such as cyclodextrins and cucurbit[n]urils, is a well-established phenomenon in supramolecular chemistry. The hydrophobic adamantyl moiety of N-[1-(1-adamantyl)butyl]acetamide is sterically suited to fit within the hydrophobic cavity of these hosts, leading to the formation of stable host-guest complexes.

Cyclodextrins (CDs), a family of cyclic oligosaccharides, are common hosts for adamantane derivatives. The most studied are α-CD, β-CD, and γ-CD, which consist of six, seven, and eight glucopyranose units, respectively. The size of the cyclodextrin (B1172386) cavity is a crucial factor in determining the stability of the resulting complex. For adamantane derivatives, β-cyclodextrin often proves to be an ideal host due to the complementary size and shape of its cavity relative to the adamantyl group.

Studies on similar 1-adamantylalkyl derivatives have demonstrated the formation of 1:1 complexes with various cyclodextrins. rsc.org The adamantyl cage is encapsulated within the cyclodextrin cavity, driven by the hydrophobic effect and van der Waals interactions. The nature of the substituent on the adamantane core can influence the binding affinity and the geometry of the complex. For this compound, the butylacetamide group would likely remain at the wider rim of the cyclodextrin cavity, interacting with the surrounding solvent.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these host-guest interactions. Changes in the chemical shifts of the protons on both the host and the guest upon complexation provide evidence of inclusion and can be used to determine the association constant of the complex. mdpi.com

Application of Mass Spectrometry for Association Constant Determination in Host-Guest Systems

Mass spectrometry (MS) has emerged as a valuable technique for the characterization of non-covalent host-guest complexes. Electrospray ionization (ESI) is a particularly gentle ionization method that allows for the transfer of intact supramolecular assemblies from solution to the gas phase. The direct observation of the [Host+Guest]+ ion in the mass spectrum provides clear evidence for the formation of the complex.

While NMR and UV-Vis spectroscopy are more commonly used for the quantitative determination of association constants (Ka) in solution, mass spectrometry can also be employed for this purpose, especially for comparing the relative stabilities of different complexes. By analyzing the relative intensities of the ions corresponding to the free host, free guest, and the host-guest complex, it is possible to estimate the binding affinity. This method is particularly useful for screening libraries of potential guests or hosts and for systems where other techniques are not suitable. rsc.org

For the this compound-cyclodextrin system, ESI-MS would be expected to show a prominent peak corresponding to the 1:1 complex. By carefully controlling the experimental conditions, such as cone voltage, it is possible to minimize in-source fragmentation and obtain spectra that reflect the solution-phase equilibria.

Characterization of Binding Thermodynamics (e.g., using microcalorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. mdpi.com By directly measuring the heat released or absorbed during the binding event, ITC can determine the binding affinity (Ka), the enthalpy change (ΔH), and the stoichiometry (n) of the interaction. From these parameters, the change in entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.

The binding of adamantane derivatives to cyclodextrins is typically an enthalpically driven process, characterized by a negative ΔH value. mdpi.com This is attributed to the favorable van der Waals interactions between the adamantyl group and the hydrophobic interior of the cyclodextrin cavity. The entropy change (ΔS) can be either positive or negative, depending on the contributions from the release of "high-energy" water molecules from the cyclodextrin cavity and the loss of conformational freedom of the guest upon binding.

Below is an interactive data table summarizing the thermodynamic parameters for the complexation of these adamantane derivatives with β-cyclodextrin.

Guest CompoundAssociation Constant (Ka) / M-1Enthalpy Change (ΔH) / kcal·mol-1Entropy Change (TΔS) / kcal·mol-1Stoichiometry (n)
Adamantane-1-carboxylic acid7.7 x 104-8.89-2.22~1
1,3-Adamantanedicarboxylic acid6.3 x 104-9.76-3.22~1
Data obtained from a study on adamantane carboxylic acid derivatives and β-cyclodextrin. mdpi.com

Based on this data, it is reasonable to predict that the complexation of this compound with β-cyclodextrin would also be characterized by a high association constant and a significant negative enthalpy change.

Impact of Host-Guest Complexation on this compound Stability and Delivery in Research Systems

The encapsulation of a guest molecule within a macrocyclic host can significantly alter its physicochemical properties, including its stability and delivery characteristics in research systems. Host-guest complexation can protect the guest molecule from degradation, enhance its solubility, and provide a mechanism for controlled release.

For this compound, complexation with a cyclodextrin could lead to:

Enhanced Aqueous Solubility: Adamantane derivatives are typically poorly soluble in water due to their hydrophobic nature. The formation of an inclusion complex with a water-soluble host like cyclodextrin can significantly increase the apparent solubility of the guest molecule. The hydrophilic exterior of the cyclodextrin masks the hydrophobic adamantyl group, rendering the entire complex more soluble in aqueous media.

Increased Stability: The cyclodextrin cavity can provide a protective environment for the encapsulated guest, shielding it from enzymatic degradation or chemical hydrolysis. This can be particularly important for in vitro studies where the stability of the compound over the course of the experiment is crucial.

Sustained Release: Host-guest complexation is a reversible process. The encapsulated guest is in dynamic equilibrium with the free guest in solution. This equilibrium can be exploited to create systems for the sustained release of the guest molecule. For example, in hydrogel-based delivery systems, the incorporation of adamantane-cyclodextrin host-guest interactions can act as physical crosslinks, leading to more stable gels that can release an encapsulated compound over an extended period. nih.gov Research on adamantane-conjugated Pluronic F127 and polymerized β-cyclodextrin has shown that such host-guest interactions can improve the long-term stability of hydrogels and allow for the regulated release of entrapped molecules. nih.gov

Future Research Directions and Translational Perspectives for N 1 1 Adamantyl Butyl Acetamide

Exploration of Novel Synthetic Pathways for Enhanced Scalability

The development of efficient and scalable synthetic routes is a cornerstone for the comprehensive investigation and potential translation of any compound. For N-[1-(1-adamantyl)butyl]acetamide, future research should prioritize the optimization of existing synthetic strategies and the exploration of novel, more efficient methodologies.

A plausible, yet to be optimized, two-step synthesis can be inferred from established chemical reactions. researchgate.net This would likely involve the initial functionalization of adamantane (B196018), followed by an amidation step. For instance, 1-adamantylamine could be reacted with 1-bromobutane (B133212) to yield 1-(1-adamantyl)butylamine, which is then acetylated using acetyl chloride or acetic anhydride (B1165640) to form the final product.

However, more direct and scalable one-pot syntheses should be a primary research goal. Drawing inspiration from patents filed for the synthesis of the related compound N-(1-adamantyl)acetamide, several approaches could be adapted and investigated for this compound. google.comgoogle.com For example, a process involving the reaction of adamantane with a suitable nitrile in the presence of a strong mineral acid or an oxidizing proton acid could be explored. google.com Another patented method for N-(1-adamantyl)acetamide synthesis involves the reaction of adamantane with acetonitrile (B52724) in bromotrichloromethane, catalyzed by molybdenum hexacarbonyl. google.com The adaptation of such methods to incorporate the butyl group is a promising avenue for future synthetic exploration.

Potential Synthetic Route Key Reactants Potential Catalyst/Reagent Anticipated Advantages Reference for Analogy
Two-Step Synthesis1-Adamantylamine, 1-Bromobutane, Acetyl Chloride-Straightforward, based on known reactions researchgate.net
One-Pot Nitrile ReactionAdamantane, ButyronitrileStrong mineral acidSingle operational step, potentially higher throughput google.com
Molybdenum-Catalyzed ReactionAdamantane, ButyronitrileMo(CO)₆, BromotrichloromethaneNovel activation method google.com

Deeper Mechanistic Investigations at the Molecular and Cellular Level

A fundamental understanding of how this compound interacts with biological systems is crucial for identifying its therapeutic potential. The adamantane moiety is known to confer high lipophilicity, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier. nih.govresearchgate.net This property is a key feature of many adamantane-containing drugs. mdpi.comresearchgate.net

Future research should focus on elucidating the specific molecular targets of this compound. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) could be employed to identify binding partners. Given the structural similarities to other bioactive adamantane derivatives, potential targets could include ion channels, enzymes, or specific receptors. nih.govmdpi.com For instance, aminoadamantanes are known to target viral ion channels. nih.gov

At the cellular level, investigations into the compound's effects on various signaling pathways, cell viability, and other functional readouts in different cell lines are warranted. High-content screening and transcriptomic analyses could provide a broad overview of the cellular response to this compound, offering clues to its mechanism of action.

Design of Next-Generation this compound Analogues with Improved Selectivity

Once a primary biological target or activity is identified, the design of next-generation analogues with improved potency and selectivity will be a critical step. Structure-activity relationship (SAR) studies will be essential to understand how modifications to the adamantane cage, the butyl linker, and the acetamide (B32628) group affect biological activity.

Computational modeling and docking studies, based on the identified target's structure, can guide the rational design of new analogues. nih.gov For example, if a specific binding pocket is identified, the adamantane or butyl moiety could be functionalized to create more specific and potent interactions. The synthesis of a library of analogues with systematic variations will be necessary to build a robust SAR profile.

Analogue Design Strategy Modification Site Potential Improvement Relevant Research Area
Functionalization of Adamantane CageAdamantane CoreEnhanced binding affinity, altered lipophilicityMedicinal Chemistry nih.govmdpi.com
Variation of Alkyl ChainButyl LinkerOptimized spatial orientation for target engagementBioorganic Chemistry
Substitution on Acetamide GroupAcetamide MoietyIntroduction of new hydrogen bonding interactionsDrug Design

Development of Advanced Analytical Techniques for Real-Time Monitoring in Research Systems

To facilitate detailed pharmacokinetic and pharmacodynamic studies, the development of sensitive and specific analytical techniques for the detection and quantification of this compound in biological matrices is necessary. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) would be the standard for quantitative analysis.

Furthermore, the development of methods for real-time monitoring in cellular or even whole-organism research systems would provide invaluable insights into the compound's dynamics. This could involve the development of fluorescently labeled probes or the use of advanced imaging techniques. Techniques such as nuclear magnetic resonance (NMR) spectroscopy could also be employed for real-time reaction monitoring during synthesis optimization.

Integration of Artificial Intelligence and Machine Learning in this compound Research for Predictive Modeling

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govchemrxiv.orgresearchgate.net For this compound, these computational tools can be leveraged in several key areas.

Predictive models can be developed to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its future analogues. chemrxiv.org By training models on large datasets of known molecules, it is possible to predict the properties of novel compounds, thereby prioritizing the synthesis of candidates with the most promising profiles. nih.gov

Furthermore, ML algorithms can be used to analyze the large datasets generated from high-content screening and omics studies to identify patterns and correlations that may not be apparent through traditional analysis. This can accelerate the identification of the compound's mechanism of action and potential biomarkers of its activity. As more data on this compound and its analogues are generated, these predictive models will become increasingly accurate and valuable.

AI/ML Application Area Technique Potential Outcome Relevant Research Field
ADMET PredictionQuantitative Structure-Activity Relationship (QSAR)Prioritization of analogues with favorable pharmacokinetic profilesComputational Chemistry, Drug Discovery chemrxiv.org
Target IdentificationDeep Learning, Pattern RecognitionAnalysis of large biological datasets to predict molecular targetsBioinformatics, Systems Biology
Predictive ModelingTransformer-based modelsPrediction of molecular properties from chemical structureCheminformatics nih.gov

Q & A

Q. What are the established synthetic routes for N-(1-adamantyl)acetamide?

N-(1-adamantyl)acetamide is synthesized via nucleophilic substitution using 1-adamantyl methanesulfonate and acetonitrile. The reaction proceeds under mild conditions (room temperature, 1 hour), yielding crystals after solvent evaporation. Structural confirmation is achieved via single-crystal X-ray diffraction, with refinement using SHELX software to resolve bond lengths and angles . Alternative methods include substituting 1-haloadamantanes (e.g., bromo-, chloro-, or iodo-adamantane) with acetamide derivatives under basic conditions .

Q. How is the crystal structure of N-(1-adamantyl)acetamide characterized?

X-ray crystallography reveals a planar acetamide group (C11, C12, N1, O1) with hydrogen-bonded chains along the a-axis. Key bond lengths (N1–C11: 1.292 Å, C11–O1: 1.294 Å) differ from non-protonated analogs due to electron-withdrawing effects from O-protonation. SHELXL refines the structure, accounting for hydrogen bonding (O1–H2⋯O2, N1–H1⋯O3) and adamantane cage geometry .

Q. What safety protocols apply to handling adamantyl acetamide derivatives?

Lab safety requires PPE (gloves, goggles), ventilation, and avoidance of inhalation/skin contact. Storage at -20°C ensures stability for ≥5 years. Waste disposal must follow hazardous chemical guidelines, as these compounds may release toxic fumes upon decomposition .

Advanced Research Questions

Q. Why do discrepancies exist in reported bond lengths for N-(1-adamantyl)acetamide?

Variations in N1–C11 (1.292–1.345 Å) and C11–O1 (1.294–1.237 Å) bond lengths arise from protonation states. O-protonation in the title salt () elongates C11–O1 and shortens N1–C11 due to resonance effects, contrasting with neutral forms . Comparative studies using neutron diffraction or computational modeling (e.g., DFT) are recommended to resolve such contradictions.

Q. How does N-(1-adamantyl)acetamide enable quantitative precipitation of uranyl/plutonyl nitrates?

In nitric acid, N-(1-adamantyl)acetamide acts as a selective precipitant for UO₂²⁺/PuO₂²⁺ via chelation. Optimal conditions include 3–6 M HNO₃, 25–50°C, and a 2:1 ligand-to-metal ratio. Precipitation efficiency (>95%) is confirmed by gravimetric analysis and ICP-MS, with minimal interference from fission products .

Q. How can solubility challenges of adamantyl acetamides be mitigated during synthesis?

Polar aprotic solvents (e.g., acetonitrile, DMF) enhance solubility via dipole interactions. For hydrophobic adamantane cores, sonication or elevated temperatures (50–80°C) improve dissolution. Co-solvents like THF:water (4:1) balance polarity while maintaining reaction efficiency .

Q. What analytical methods validate the purity of N-(1-adamantyl)acetamide?

  • NMR : ¹H/¹³C NMR confirms adamantane proton signals (δ 1.6–2.1 ppm) and acetamide carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 220.2 (calc. 220.3), with fragmentation peaks at m/z 163.1 (adamantyl loss) .
  • Elemental Analysis : C: 70.87%, H: 9.15%, N: 6.36% (theoretical) .

Q. How do spectroscopic techniques resolve structural ambiguities in adamantyl acetamides?

  • IR Spectroscopy : Amide I (C=O stretch at 1650–1680 cm⁻¹) and N–H bend (1550–1600 cm⁻¹) distinguish protonated vs. non-protonated forms .
  • Solid-State NMR : ¹⁵N CP/MAS NMR identifies hydrogen-bonding networks (e.g., δ 120 ppm for N–H⋯O interactions) .

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Feasible Synthetic Routes

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N-[1-(1-adamantyl)butyl]acetamide
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N-[1-(1-adamantyl)butyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.